(s)-3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propanoic acid
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Overview
Description
(s)-3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propanoic acid is a compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing imidazole derivatives is the Mannich base technique, which uses a Cu(II) catalyst . This method is effective for creating a variety of substituted imidazoles.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
(s)-3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propanoic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
(s)-3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies related to enzyme activity and metabolic pathways.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (s)-3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(3-Aminopropanamido)-3-(1-methyl-1H-imidazol-5-yl)propanoic acid: This compound has a similar structure but with a methyl group instead of an ethyl group.
Imidazolepropionic acid: Another related compound with a similar imidazole ring structure.
Uniqueness
(s)-3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological molecules. This uniqueness makes it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-ethylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-2-11-5-10-4-7(11)6(9)3-8(12)13/h4-6H,2-3,9H2,1H3,(H,12,13)/t6-/m0/s1 |
InChI Key |
XLFFKLJZDZFTBD-LURJTMIESA-N |
Isomeric SMILES |
CCN1C=NC=C1[C@H](CC(=O)O)N |
Canonical SMILES |
CCN1C=NC=C1C(CC(=O)O)N |
Origin of Product |
United States |
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